(Z)-N'-hydroxy-3-((3-methyl-1,2,4-oxadiazol-5-yl)methoxy)benzimidamide

Epigenetics HDAC inhibition Cancer

(Z)-N′-Hydroxy-3-((3-methyl-1,2,4-oxadiazol-5-yl)methoxy)benzimidamide (CAS 1255791-18-4) is a heterocyclic small molecule (C₁₁H₁₂N₄O₃, MW 248.24) that integrates an N′-hydroxybenzimidamide (amidoxime) zinc-binding group with a 3-methyl-1,2,4-oxadiazole moiety via a methoxy linker. The amidoxime function is an established bioisostere of hydroxamic acid capable of chelating the catalytic zinc ion in histone deacetylases (HDACs) , while the 1,2,4-oxadiazole ring serves as a privileged scaffold in sirtuin 2 (SIRT2) and HDAC6 inhibitor development.

Molecular Formula C11H12N4O3
Molecular Weight 248.24 g/mol
CAS No. 1255791-18-4
Cat. No. B1396334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N'-hydroxy-3-((3-methyl-1,2,4-oxadiazol-5-yl)methoxy)benzimidamide
CAS1255791-18-4
Molecular FormulaC11H12N4O3
Molecular Weight248.24 g/mol
Structural Identifiers
SMILESCC1=NOC(=N1)COC2=CC=CC(=C2)C(=NO)N
InChIInChI=1S/C11H12N4O3/c1-7-13-10(18-15-7)6-17-9-4-2-3-8(5-9)11(12)14-16/h2-5,16H,6H2,1H3,(H2,12,14)
InChIKeyWGIOQIKZVCRBGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-N′-Hydroxy-3-((3-methyl-1,2,4-oxadiazol-5-yl)methoxy)benzimidamide (CAS 1255791-18-4): A Dual-Pharmacophore Building Block for Epigenetic Probe Discovery


(Z)-N′-Hydroxy-3-((3-methyl-1,2,4-oxadiazol-5-yl)methoxy)benzimidamide (CAS 1255791-18-4) is a heterocyclic small molecule (C₁₁H₁₂N₄O₃, MW 248.24) that integrates an N′-hydroxybenzimidamide (amidoxime) zinc-binding group with a 3-methyl-1,2,4-oxadiazole moiety via a methoxy linker . The amidoxime function is an established bioisostere of hydroxamic acid capable of chelating the catalytic zinc ion in histone deacetylases (HDACs) [1], while the 1,2,4-oxadiazole ring serves as a privileged scaffold in sirtuin 2 (SIRT2) and HDAC6 inhibitor development [2]. The compound is typically supplied at ≥95% purity and is insoluble in water but freely soluble in common organic solvents, a physicochemical profile that influences its handling in biochemical assay workflows .

Why Generic Amidoxime or Oxadiazole Building Blocks Cannot Replace (Z)-N′-Hydroxy-3-((3-methyl-1,2,4-oxadiazol-5-yl)methoxy)benzimidamide in Epigenetic Probe Development


The structural design of CAS 1255791-18-4 embeds both an N′-hydroxybenzimidamide zinc-chelating warhead and a 1,2,4-oxadiazole heterocycle in a single molecular entity, connected through a 3-methoxybenzene spacer . Neither generic N′-hydroxybenzimidamide (CAS 613-92-3) alone nor standalone 3-methyl-1,2,4-oxadiazole fragments recapitulate this dual pharmacophore architecture . Published structure–activity relationship (SAR) studies demonstrate that amidoxime-class HDAC inhibitors achieve submicromolar potency, with a noteworthy enhancement over corresponding hydroxamates, while independent SAR campaigns on 1,2,4-oxadiazole-based SIRT2 inhibitors show that subtle alterations to the oxadiazole substitution pattern can shift potency by over an order of magnitude and profoundly affect isoform selectivity (inactive against SIRT1, -3, and -5 up to 100 µM) [1][2]. Simple interchange with a single-pharmacophore fragment therefore risks loss of one or both target engagement modalities, undermining the scientific rationale for probe or lead generation studies.

Quantitative Differentiation Evidence for (Z)-N′-Hydroxy-3-((3-methyl-1,2,4-oxadiazol-5-yl)methoxy)benzimidamide Versus Closest Analogs


Amidoxime Zinc-Binding Group Confers Submicromolar HDAC Inhibitory Potency with Enhancement Over Hydroxamate Bioisosteres

The N′-hydroxybenzimidamide (amidoxime) moiety present in CAS 1255791-18-4 functions as a zinc-chelating pharmacophore and bioisostere of hydroxamic acid [1]. In a direct comparative study of amidoxime-class HDAC inhibitors versus corresponding hydroxamates, the amidoxime series demonstrated submicromolar HDAC inhibitory activity with a noteworthy enhancement over the hydroxamate comparators [1]. This differentiation arises because the amidoxime group offers a distinct zinc-coordination geometry while potentially improving metabolic stability and reducing the off-target liability often associated with the hydroxamic acid warhead .

Epigenetics HDAC inhibition Cancer

1,2,4-Oxadiazole Moiety Enables Single-Digit Micromolar SIRT2 Inhibition with High Isoform Selectivity

The 3-methyl-1,2,4-oxadiazole ring embedded in CAS 1255791-18-4 corresponds to a privileged scaffold validated in potent and selective SIRT2 inhibitor development [1]. In a landmark SAR study, 1,2,4-oxadiazole-based inhibitors achieved single-digit micromolar SIRT2 inhibitory activity (representative compound Ki = 2,220 nM) while remaining inactive against SIRT1, SIRT3, and SIRT5 deacetylase/desuccinylase activities at concentrations up to 100 µM [1][2]. This isoform selectivity profile exceeds that of many benzamide-based SIRT2 inhibitors (e.g., compound 17k: SIRT2 IC₅₀ = 0.60 µM with >150-fold selectivity over SIRT1/SIRT3) [3], and the combined amidoxime–oxadiazole architecture of CAS 1255791-18-4 provides an opportunity to interrogate dual HDAC–SIRT2 pharmacology that single-warhead fragments cannot address.

Sirtuin biology SIRT2 inhibition Neurodegeneration

Physicochemical Differentiation: Aqueous Insolubility Combined with Organic Solvent Compatibility Enables Controlled Assay Formatting

CAS 1255791-18-4 is reported to be insoluble in water but easily soluble in organic solvents . This solubility profile contrasts with many hydroxamic acid-based HDAC inhibitors (e.g., SAHA/Vorinostat: aqueous solubility ~0.2 mg/mL at pH 7) [1] and with the parent unsubstituted N′-hydroxybenzimidamide (CAS 613-92-3), which exhibits higher aqueous solubility owing to its lower molecular weight and absence of the lipophilic oxadiazole-methoxybenzene extension . The computed density of 1.4 ± 0.1 g/cm³ and boiling point of 521.6 ± 60.0 °C further define the compound's physical handling characteristics . For procurement, this dictates that stock solutions must be prepared in DMSO or analogous organic solvents, with careful attention to precipitation upon aqueous dilution in biochemical assay buffers.

Physicochemical profiling Assay development Solubility

Oxadiazole-Containing Hydroxamic Acid Derivatives Achieve Nanomolar HDAC Potency Surpassing SAHA

Although this evidence derives from hydroxamic acid-based (rather than amidoxime-based) 1,2,4-oxadiazole compounds, it establishes the 1,2,4-oxadiazole ring as a potency-enhancing cap group in HDAC inhibitor design [1]. Compound 14b (N-hydroxy-2-(methyl)-1,2,4-oxadiazole-containing hydroxamic acid) exhibited HDAC IC₅₀ values of 3.6 and 3.0 nM and was more potent than SAHA in antiproliferative assays across 12 cancer cell lines (IC₅₀ range: 9.8–44.9 nM) [1]. CAS 1255791-18-4 incorporates the identical 3-methyl-1,2,4-oxadiazole substructure but couples it with an amidoxime rather than hydroxamic acid zinc-binding group, potentially offering a differentiated selectivity and pharmacokinetic profile while retaining the potency-enhancing oxadiazole cap [2].

HDAC inhibitor Anticancer 1,2,4-Oxadiazole cap group

Amidoxime-Based HDAC Inhibitors Arrest Cancer Cells in G2/M Phase and Induce Cell Death

Amidoxime-class HDAC inhibitors, structurally related to CAS 1255791-18-4, demonstrated functional cellular efficacy by arresting HCT116 (colorectal cancer) and A549 (lung cancer) cells in the G2/M phase of the cell cycle and showed good efficacy in inducing cell death [1]. This cellular phenotype is distinct from that of some hydroxamate-based HDAC inhibitors (e.g., SAHA), which predominantly induce G1/S arrest, and from benzamide-based inhibitors (e.g., MS-275/Entinostat), which primarily target class I HDACs and induce differentiation rather than G2/M arrest [2]. The unique cell-cycle arrest profile of amidoximes may reflect a differentiated HDAC isoform selectivity pattern accessible through the amidoxime zinc-binding group.

Cell cycle arrest Apoptosis Anticancer

Combined Amidoxime–Oxadiazole Architecture Enables Exploration of Dual HDAC–SIRT2 Pharmacology Inaccessible to Single-Pharmacophore Fragments

The simultaneous presence of an N′-hydroxybenzimidamide (HDAC-targeting) and a 3-methyl-1,2,4-oxadiazole (SIRT2-targeting) pharmacophore within the same molecular entity distinguishes CAS 1255791-18-4 from all single-warhead building blocks [1][2]. This dual pharmacophore design is structurally unprecedented among commercially available amidoxime or oxadiazole fragments indexed under these individual chemotypes . The convergent evidence—amidoximes as submicromolar HDAC inhibitors with G2/M arrest phenotype [1] and 1,2,4-oxadiazoles as single-digit micromolar SIRT2 inhibitors with >45-fold isoform selectivity [2]—provides a mechanistically grounded rationale for deploying CAS 1255791-18-4 in dual-target epigenetic probe campaigns, a strategy that cannot be replicated by procuring either pharmacophore in isolation.

Dual inhibition Polypharmacology Epigenetic probes

High-Impact Application Scenarios for (Z)-N′-Hydroxy-3-((3-methyl-1,2,4-oxadiazol-5-yl)methoxy)benzimidamide in Epigenetic Drug Discovery


HDAC Inhibitor Lead Generation via Amidoxime Zinc-Binding Group Optimization

The N′-hydroxybenzimidamide moiety of CAS 1255791-18-4 serves as a direct entry point for HDAC inhibitor lead generation. Published class-level evidence demonstrates that amidoximes achieve submicromolar HDAC inhibition with enhancement over hydroxamate comparators [1]. Medicinal chemistry teams can use this compound as a starting scaffold for systematic SAR exploration of the linker and cap regions, with the goal of optimizing HDAC isoform selectivity while retaining the differentiated zinc-chelating properties of the amidoxime warhead.

SIRT2-Selective Chemical Probe Development Using the 1,2,4-Oxadiazole Scaffold

The 3-methyl-1,2,4-oxadiazole ring embedded in CAS 1255791-18-4 is validated in potent and isoform-selective SIRT2 inhibition (single-digit micromolar SIRT2 activity; inactive against SIRT1, -3, -5 up to 100 µM) [1]. This compound can be deployed as a key intermediate in SIRT2 chemical probe campaigns targeting neurodegenerative disease and cancer, where SIRT2 inhibition has shown protective effects against neurodegeneration and anti-proliferative activity against cancer stem cells [2].

Dual HDAC–SIRT2 Epigenetic Probe Design for Oncology and Neurodegeneration

CAS 1255791-18-4 uniquely merges validated HDAC-targeting (amidoxime) and SIRT2-targeting (1,2,4-oxadiazole) pharmacophores in a single molecular entity [1][2]. This dual-warhead architecture supports the rational design of dual epigenetic probes capable of simultaneously modulating both zinc-dependent and NAD⁺-dependent deacetylase activities—a polypharmacology strategy of growing interest in oncology, where HDAC and sirtuin pathways exhibit functional crosstalk in regulating apoptosis, cell-cycle progression, and DNA damage responses [3].

Scaffold-Hopping from Hydroxamic Acid to Amidoxime for Improved Pharmacokinetic Properties

The amidoxime group is an established bioisostere of hydroxamic acid that can improve metabolic stability, alter pKa, and enhance cell permeability while maintaining zinc-chelating capacity [1]. CAS 1255791-18-4 enables scaffold-hopping strategies in HDAC drug discovery programs seeking to replace the metabolically labile hydroxamic acid warhead with a more stable amidoxime alternative, potentially addressing the poor pharmacokinetic profiles that have limited the clinical utility of several hydroxamate-based HDAC inhibitors [2].

Quote Request

Request a Quote for (Z)-N'-hydroxy-3-((3-methyl-1,2,4-oxadiazol-5-yl)methoxy)benzimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.